Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 26759-51-3
VCID: VC17012623
InChI: InChI=1S/C11H11NO6S/c1-17-10(13)6-19-9-4-3-7(12(15)16)5-8(9)11(14)18-2/h3-5H,6H2,1-2H3
SMILES:
Molecular Formula: C11H11NO6S
Molecular Weight: 285.28 g/mol

Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate

CAS No.: 26759-51-3

Cat. No.: VC17012623

Molecular Formula: C11H11NO6S

Molecular Weight: 285.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate - 26759-51-3

Specification

CAS No. 26759-51-3
Molecular Formula C11H11NO6S
Molecular Weight 285.28 g/mol
IUPAC Name methyl 2-(2-methoxy-2-oxoethyl)sulfanyl-5-nitrobenzoate
Standard InChI InChI=1S/C11H11NO6S/c1-17-10(13)6-19-9-4-3-7(12(15)16)5-8(9)11(14)18-2/h3-5H,6H2,1-2H3
Standard InChI Key PJPCSHBTNKBEBS-UHFFFAOYSA-N
Canonical SMILES COC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate reflects its structural components:

  • A benzoate ester (methyl ester at position 1).

  • A nitro (-NO₂) group at position 5.

  • A thioether bridge (-S-) at position 2, connecting the aromatic ring to a methoxy-oxoethyl moiety (-CH₂-C(O)OCH₃).

The molecular formula is C₁₁H₁₁NO₆S, with a molecular weight of 285.27 g/mol .

Structural Characterization

Key spectroscopic and computational descriptors include:

  • Exact Mass: 285.031 g/mol .

  • Topological Polar Surface Area (TPSA): 123.72 Ų, indicative of high polarity due to nitro and ester groups .

  • LogP: 2.17, suggesting moderate lipophilicity .

The compound’s SMILES notation (COC(=O)CSC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC) and InChIKey (UAPJKEJWOPOJJY-UHFFFAOYSA-N) provide unambiguous representations for database searches and computational modeling.

Physicochemical Properties

Thermal and Physical Constants

Data collated from experimental measurements and supplier specifications reveal the following properties :

PropertyValue
Density1.39 g/cm³
Boiling Point417.9°C (at 760 mmHg)
Flash Point206.6°C
Vapor Pressure3.41 × 10⁻⁷ mmHg (25°C)
Refractive Index1.577

The compound exists as a solid at room temperature, with a crystalline or powder morphology described as "white to light yellow/orange" .

Solubility and Stability

  • Solubility: Moderately soluble in polar organic solvents such as dichloromethane, toluene, and methanol . Limited aqueous solubility due to hydrophobic aromatic and thioether components.

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. The nitro group may confer sensitivity to reducing agents .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via a multistep sequence involving:

Thioether Formation

A chloromethyl precursor (e.g., chloromethyl pyridinyl derivative) is coupled with 5-nitro-2-mercaptobenzoic acid derivatives under phase-transfer conditions. For example, reactions employing tetrabutyl ammonium bromide as a phase-transfer catalyst in a dichloromethane/water biphasic system achieve efficient sulfur alkylation at mild temperatures (25–40°C) .

Esterification and Functionalization

Subsequent esterification with methanol in the presence of thionyl chloride (SOCl₂) yields the methyl ester . Critical process parameters include:

  • Temperature Control: Reactions conducted at 0–40°C to minimize side reactions.

  • Workup: Neutralization with aqueous sodium hydroxide and extraction into dichloromethane to isolate the product .

Process Optimization

  • Solvent Selection: Methanol and dichloromethane are preferred for their balance of solubility and ease of removal .

  • Catalysis: Phase-transfer agents (e.g., tetrabutyl ammonium salts) enhance reaction rates by shuttling ions between aqueous and organic phases .

Applications in Pharmaceutical Synthesis

Role in Omeprazole Production

Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate is a precursor to omeprazole, a proton pump inhibitor used in gastroesophageal reflux disease (GERD) treatment. Key transformations include:

  • Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine.

  • Cyclization: Intramolecular condensation forms the benzimidazole core of omeprazole .

Versatility in Medicinal Chemistry

The thioether and ester functionalities permit further derivatization, enabling the synthesis of analogs with tailored pharmacokinetic properties. For instance, sulfoxide formation via controlled oxidation yields active metabolites with prolonged therapeutic effects .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons adjacent to the nitro group resonate at δ 8.2–8.5 ppm (doublets), while methoxy groups appear as singlets near δ 3.8–4.0 ppm .

    • ¹³C NMR: Carbonyl carbons (ester and ketone) exhibit signals at δ 165–175 ppm .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 285.03 ([M+H]⁺), with fragmentation patterns confirming the thioether linkage .

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